Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates These compounds are characterized by the presence of a glycine moiety attached to various functional groups The compound’s structure includes a 2,5-dimethoxyphenyl group, a methylsulfonyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxyaniline, methylsulfonyl chloride, and glycine methyl ester.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect signaling pathways within cells, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2,5-dimethoxyphenyl)glycinate: Lacks the methylsulfonyl group, which may result in different chemical properties and biological activity.
Methyl N-(methylsulfonyl)glycinate: Lacks the 2,5-dimethoxyphenyl group, which could affect its reactivity and applications.
Uniqueness
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of both the 2,5-dimethoxyphenyl and methylsulfonyl groups
Properties
IUPAC Name |
methyl 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-17-9-5-6-11(18-2)10(7-9)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDBDITJDBGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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